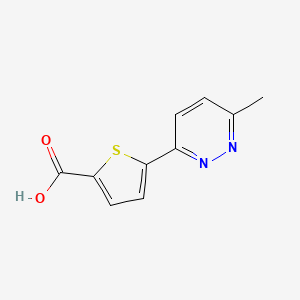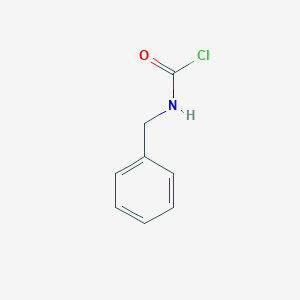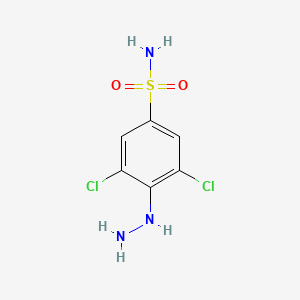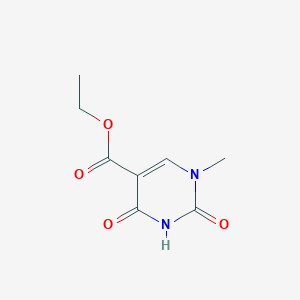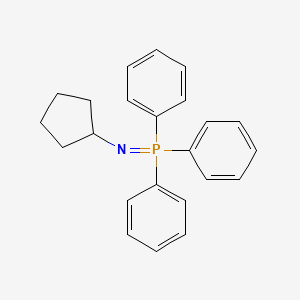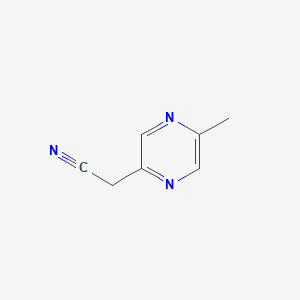
(1R)-1-(4-Iodophenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-Iodophenyl)ethane-1,2-diol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Iodophenyl)ethane-1,2-diol typically involves the iodination of a precursor compound, followed by the introduction of the ethane-1,2-diol group. One common method might include:
Iodination: Starting with a phenyl compound, an iodination reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Ethane-1,2-diol: The iodinated phenyl compound can then undergo a reaction with ethylene oxide or a similar reagent to introduce the ethane-1,2-diol group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1R)-1-(4-Iodophenyl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a hydrogenated phenyl compound.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated phenyl compounds.
Substitution: Formation of phenyl derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-(4-Iodophenyl)ethane-1,2-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be used to study the effects of iodine-containing compounds on biological systems. Its diol group can also interact with various enzymes and proteins, making it useful in biochemical studies.
Medicine
Potential applications in medicine could include the development of new pharmaceuticals. The iodine atom can be used for radiolabeling, allowing for the tracking of the compound in biological systems.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of (1R)-1-(4-Iodophenyl)ethane-1,2-diol would depend on its specific application. In general, the iodine atom can participate in various interactions, including halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The diol group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological targets.
類似化合物との比較
Similar Compounds
(1R)-1-(4-Bromophenyl)ethane-1,2-diol: Similar structure but with a bromine atom instead of iodine.
(1R)-1-(4-Chlorophenyl)ethane-1,2-diol: Similar structure but with a chlorine atom instead of iodine.
(1R)-1-(4-Fluorophenyl)ethane-1,2-diol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (1R)-1-(4-Iodophenyl)ethane-1,2-diol makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly interesting for specific applications.
特性
CAS番号 |
586417-79-0 |
|---|---|
分子式 |
C8H9IO2 |
分子量 |
264.06 g/mol |
IUPAC名 |
(1R)-1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 |
InChIキー |
ZNNCSCNNQXKILF-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H](CO)O)I |
正規SMILES |
C1=CC(=CC=C1C(CO)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


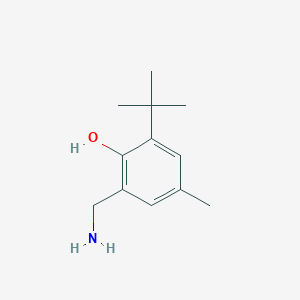
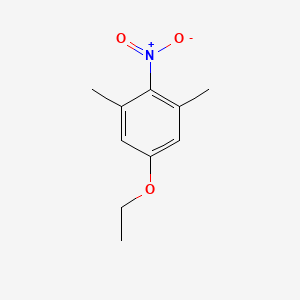

![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
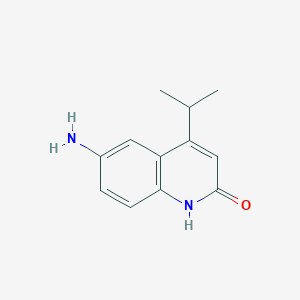
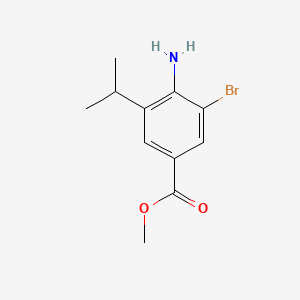
![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
